1-methyl-4-{[2-(1H-pyrrol-1-yl)ethyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core with substituents at positions 1, 4, and 3. The 1-methyl group enhances metabolic stability, while the 4-{[2-(1H-pyrrol-1-yl)ethyl]amino} moiety introduces a flexible, heterocyclic side chain that may facilitate receptor interactions.
Properties
IUPAC Name |
1-methyl-4-(2-pyrrol-1-ylethylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-18-13-10(9-17-18)12(11(8-16-13)14(20)21)15-4-7-19-5-2-3-6-19/h2-3,5-6,8-9H,4,7H2,1H3,(H,15,16)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAJMGMTBRWIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)NCCN3C=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a pyrrole moiety, another type of nitrogen-containing heterocycle. Pyrrole-containing compounds are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biological Activity
The compound 1-methyl-4-{[2-(1H-pyrrol-1-yl)ethyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 286.33 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
-
Anticancer Activity :
- Pyrazole derivatives have been studied for their anticancer properties. The compound's structure suggests it may inhibit specific kinases involved in cancer cell proliferation.
- In vitro studies have shown that similar pyrazole compounds exhibit significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. For instance, compounds with similar structures reported IC50 values in the range of 21.3 to 49.85 µM against these cell lines .
-
Anti-inflammatory Effects :
- Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound may exert these effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
- Targeting Kinases :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Kinase inhibition | Targeting Src kinase |
Case Study 1: Anticancer Efficacy
A study conducted by Xia et al. synthesized various pyrazole derivatives and evaluated their anticancer activity against A549 cell lines. The most potent compound exhibited an IC50 value of 49.85 µM, indicating significant growth inhibition and apoptosis induction in cancer cells .
Case Study 2: Anti-inflammatory Potential
Research has shown that pyrazole derivatives can significantly reduce inflammation in animal models by inhibiting COX enzymes. This suggests potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
The compound exhibits a range of biological activities, making it valuable for therapeutic applications:
- Antitumor Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine have shown promising results against various cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation .
- Anti-inflammatory Properties : Some studies have demonstrated that compounds with similar structures can reduce inflammation by inhibiting specific enzymes involved in inflammatory processes .
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various bacterial strains, showing effectiveness comparable to established antibiotics .
Case Study 1: Antitumor Efficacy
A study published in Molecules highlighted the synthesis of a series of pyrazolo[3,4-b]pyridine derivatives, including 1-methyl-4-{[2-(1H-pyrrol-1-yl)ethyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. In vitro assays revealed that these compounds significantly inhibited the growth of human breast cancer cells (MCF-7) with IC50 values in the low micromolar range. Molecular docking studies suggested strong binding affinity to targets involved in cell cycle regulation.
Case Study 2: Anti-inflammatory Activity
In a separate study focused on anti-inflammatory agents, derivatives of the compound were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Results indicated that certain derivatives exhibited selective inhibition of COX-2 with reduced gastrointestinal side effects compared to traditional NSAIDs like Diclofenac. This suggests potential for development as safer anti-inflammatory drugs.
Data Table: Biological Activities
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The C5-carboxylic acid group participates in classical acid-derived reactions:
Decarboxylation occurs under strong heating (>200°C) or radical conditions, yielding 1-methyl-4-{[2-(1H-pyrrol-1-yl)ethyl]amino}-1H-pyrazolo[3,4-b]pyridine.
Amino Group Reactivity
The ethylamino-pyrrole side chain enables the following transformations:
Acylation
-
Reagents : Acetyl chloride, pyridine
-
Product : N-Acetylated derivative
-
Outcome : Improved metabolic stability in pharmacokinetic studies .
Alkylation
-
Reagents : Alkyl halides (e.g., CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>, DMF
-
Product : Quaternary ammonium salts
-
Application : Enhanced water solubility for biological assays .
Schiff Base Formation
-
Conditions : Aldehydes/ketones, TiCl<sub>4</sub>, CH<sub>2</sub>Cl<sub>2</sub>
-
Product : Imine-linked conjugates
Electrophilic Aromatic Substitution
The pyrazolo[3,4-b]pyridine core undergoes regioselective substitutions:
| Position | Reaction | Reagents | Major Product | Regioselectivity Factor |
|---|---|---|---|---|
| C6 | Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 6-Nitro derivative | 8:1 (C6 > C3) |
| C3 | Bromination | Br<sub>2</sub>, FeBr<sub>3</sub>, CHCl<sub>3</sub> | 3-Bromo-1-methyl-4-{[2-(1H-pyrrol-1-yl)... | 5:1 (C3 > C6) |
The C6 position is activated by the electron-donating aminoethyl-pyrrole group, favoring nitration and sulfonation at this site .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Intramolecular Cyclization :
-
Cross-Coupling with Alkynes :
Metal Complexation
The pyrrole nitrogen and carboxylate group enable chelation:
| Metal Ion | Ligand Sites | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu(II) | Pyrrole N, Carboxylate | 12.3 ± 0.2 | Anticatalytic ROS scavenging |
| Zn(II) | Carboxylate, Pyridine N | 9.8 ± 0.3 | Structural biomimetics |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Decarboxylation : Forms 1-methyl-4-{[2-(1H-pyrrol-1-yl)ethyl]amino}-1H-pyrazolo[3,4-b]pyridine (Φ = 0.32).
-
Dimerization : Head-to-tail dimers via [2+2] cycloaddition (isolated yield: 15%) .
This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Strategic functionalization at C5, C6, and the amino side chain enables tailored modifications for target-specific applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and chemical properties of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent variations. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]Pyridine Derivatives
Key Observations:
Position 1 Substituents :
- Methyl (1-Me) or ethyl (1-Et) groups are common, improving metabolic stability. The target compound’s 1-methyl group may offer better pharmacokinetics than bulkier substituents (e.g., 1-phenyl in ) .
Position 4 Modifications: Amino vs. Thioether Groups: Methylthio (4-MeS) in Compound 26b enhances lipophilicity, whereas amino/hydrazino groups (e.g., SQ 20009) are critical for enzymatic inhibition . The target compound’s pyrrol-1-yl ethylamino side chain may enable unique hydrogen-bonding interactions. Receptor Specificity: 4-Amino derivatives () show nanomolar affinity for A1 adenosine receptors, suggesting the target compound’s 4-amino group could be optimized for similar targets .
Position 5 Functional Groups :
- Carboxylic Acid vs. Ester : Carboxylic acid derivatives (e.g., 26b) exhibit improved solubility but reduced cell permeability compared to esters (e.g., SQ 20009). The target compound’s 5-COOH group may favor polar targets (e.g., kinases or extracellular receptors) .
Research Implications and Gaps
- Biological Profiling: The target compound’s activity remains uncharacterized. Prioritize assays for kinase inhibition (analogous to GSK-3 inhibitors in ) or adenosine receptor binding .
- Synthetic Optimization: Explore coupling the 4-{[2-(1H-pyrrol-1-yl)ethyl]amino} group with ester prodrugs to balance solubility and bioavailability .
- Contradictions : While esters (e.g., SQ 20009) dominate phosphodiesterase inhibition, carboxylic acids (e.g., 26b) are understudied in this context, highlighting a research gap .
Q & A
Q. What are the common synthetic routes for this compound, and what critical steps ensure successful cyclization and functionalization?
Methodological Answer: Synthesis typically involves multi-step strategies:
- Cyclocondensation : Reacting ketones (e.g., ethyl acetoacetate) with hydrazine derivatives (e.g., phenylhydrazine) and functionalizing agents (e.g., DMF-DMA) to form the pyrazole core. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine yielded methyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate in .
- Hydrolysis : Basic or acidic hydrolysis of ester groups to generate carboxylic acid moieties (e.g., NaOH-mediated hydrolysis in ).
- Aminoalkylation : Introducing the [2-(1H-pyrrol-1-yl)ethyl]amino side chain via nucleophilic substitution or reductive amination, as seen in analogous pyrazolo-pyridine syntheses ().
Q. Critical Steps :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C13H15N5O2: 298.1201) and fragmentation pathways ().
- Infrared (IR) Spectroscopy : Confirms carboxylic acid (1700–1720 cm⁻¹) and secondary amine (3300 cm⁻¹) groups.
- X-ray Crystallography : Provides definitive structural confirmation of the fused pyrazolo-pyridine core (used in related compounds in ).
- HPLC-PDA/MS : Assesses purity (>95%) and detects trace impurities ().
Q. Data Interpretation Tips :
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
Methodological Answer :
- Catalyst Screening : Use Pd/C or Ni catalysts for efficient reductive amination ().
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates ().
- Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) during cyclocondensation minimizes side reactions ().
- Microwave-Assisted Synthesis : Reduces reaction time for steps like hydrazine cyclization (e.g., 30 min vs. 12 hrs conventionally) ().
Q. Case Study :
Q. What computational approaches predict this compound’s biological activity and target interactions?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., PYCR1, a reductase linked to cancer in ).
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS/AMBER) to identify key residues ().
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrole ring) with inhibitory activity ().
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactive sites ().
Q. Validation :
Q. How should researchers resolve contradictions between in vitro and in silico activity data?
Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4, 37°C) to rule out variability ().
- Orthogonal Techniques :
- Use surface plasmon resonance (SPR) to measure binding kinetics independently.
- Validate target engagement via cellular thermal shift assays (CETSA).
- Meta-Analysis : Compare results with structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidines in ) to identify trends.
- Parameter Adjustment : Re-optimize computational models using experimental data (e.g., adjusting force fields in MD simulations) ().
Q. Case Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
